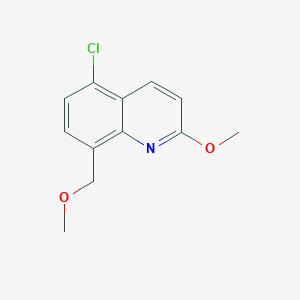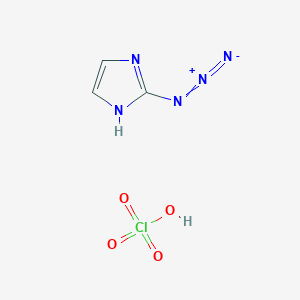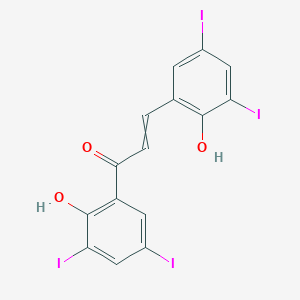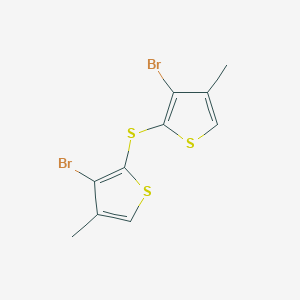
2,2'-Sulfanediylbis(3-bromo-4-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-bromo-4-methyl-2-thienyl) sulfide is an organosulfur compound that features two thiophene rings, each substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected by a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-4-methyl-2-thienyl) sulfide typically involves the coupling of 3-bromo-4-methylthiophene with sulfur. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylthiophene with a sulfur-containing reagent under mild conditions .
Industrial Production Methods
In industrial settings, the production of Bis(3-bromo-4-methyl-2-thienyl) sulfide may involve large-scale coupling reactions using efficient and cost-effective catalysts. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-bromo-4-methyl-2-thienyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methyl-4-thienyl sulfide.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Bis(3-bromo-4-methyl-2-thienyl) sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of Bis(3-bromo-4-methyl-2-thienyl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the bromine substituents can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-chloro-4-methyl-2-thienyl) sulfide: Similar structure but with chlorine substituents instead of bromine.
Bis(3-bromo-2-thienyl) sulfide: Lacks the methyl group at the 4-position.
Bis(4-methyl-2-thienyl) sulfide: Lacks the bromine substituents.
Uniqueness
Bis(3-bromo-4-methyl-2-thienyl) sulfide is unique due to the presence of both bromine and methyl substituents on the thiophene rings. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
595604-33-4 |
|---|---|
Formule moléculaire |
C10H8Br2S3 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
3-bromo-2-(3-bromo-4-methylthiophen-2-yl)sulfanyl-4-methylthiophene |
InChI |
InChI=1S/C10H8Br2S3/c1-5-3-13-9(7(5)11)15-10-8(12)6(2)4-14-10/h3-4H,1-2H3 |
Clé InChI |
ALDOIZJBTYBJDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1Br)SC2=C(C(=CS2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

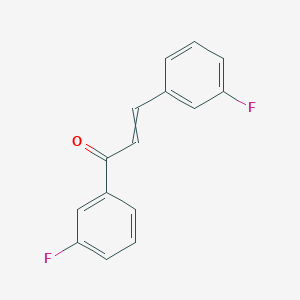
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
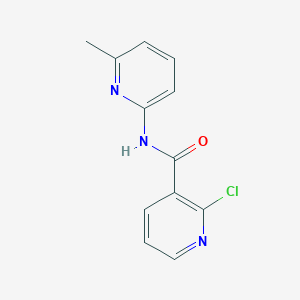
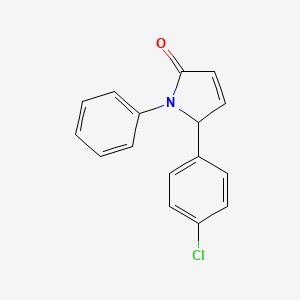
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
